molecular formula C14H12ClN B173956 N-(4-Chlorobenzylidene)-p-toluidine CAS No. 15485-32-2

N-(4-Chlorobenzylidene)-p-toluidine

Cat. No.: B173956
CAS No.: 15485-32-2
M. Wt: 229.7 g/mol
InChI Key: PIWKYIYNFISGNT-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzylidene)-p-toluidine is an organic compound that belongs to the class of Schiff bases. It is characterized by the presence of a benzylidene group attached to a p-toluidine moiety, with a chlorine atom substituted at the para position of the benzylidene ring. This compound is known for its applications in various fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Chlorobenzylidene)-p-toluidine can be synthesized through the condensation reaction between 4-chlorobenzaldehyde and p-toluidine. The reaction typically involves mixing equimolar amounts of the aldehyde and amine in an appropriate solvent, such as ethanol, and heating the mixture under reflux conditions. The reaction proceeds via the formation of an imine intermediate, which then undergoes dehydration to yield the final Schiff base product .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. Additionally, the use of catalysts, such as zeolites, can enhance the reaction efficiency and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorobenzylidene)-p-toluidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Chlorobenzylidene)-p-toluidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Chlorobenzylidene)-p-toluidine involves its interaction with various molecular targets. In biological systems, the compound can interact with cellular proteins and enzymes, leading to inhibition of their activity. The presence of the imine group allows the compound to form covalent bonds with nucleophilic sites on proteins, thereby altering their function. Additionally, the compound’s ability to undergo redox reactions contributes to its biological activity .

Comparison with Similar Compounds

N-(4-Chlorobenzylidene)-p-toluidine can be compared with other Schiff bases, such as:

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical structure allows it to participate in a wide range of reactions, making it valuable for research and industrial purposes. The compound’s ability to interact with biological targets further enhances its potential for medical and biological applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(4-methylphenyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN/c1-11-2-8-14(9-3-11)16-10-12-4-6-13(15)7-5-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWKYIYNFISGNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60335522
Record name Benzenamine, N-[(4-chlorophenyl)methylene]-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15485-32-2
Record name Benzenamine, N-[(4-chlorophenyl)methylene]-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-CHLOROBENZYLIDENE)-P-TOLUIDINE
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